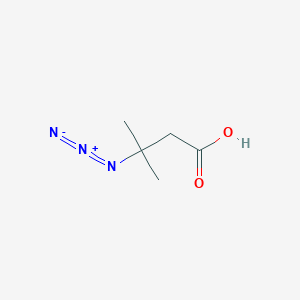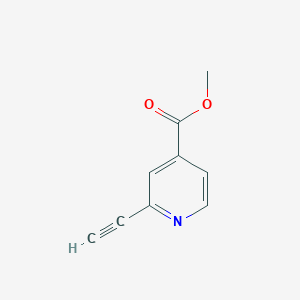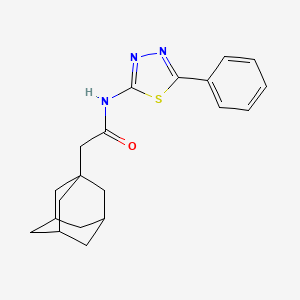
1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that can stimulate cell division and elongation, increase fruit size, and improve fruit quality. In recent years, CPPU has attracted increasing attention due to its potential applications in agriculture and horticulture.
Scientific Research Applications
Crystal Structure and Fungicide Application
- The compound 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has been studied for its crystal structure, revealing important aspects for its application as a urea fungicide. The cyclopentyl ring in the compound adopts an envelope conformation, and N—H⋯O hydrogen bonds link adjacent molecules in the crystal, forming chains that extend in two-dimensional networks. This structure is crucial for its fungicidal properties (Kang, Kim, Kwon, & Kim, 2015).
Potential Anticancer Agent
- Similar urea derivatives, such as 1-Aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. These studies are significant for the development of potential anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Synthesis for Anticancer Drugs
- The synthesis of related compounds, like 1-methyl-3-(5-nitropyridin-2-yl) urea, is critical for creating small molecule anticancer drugs. These synthetic methods, including multi-step nucleophilic reactions, play a crucial role in the production of these pharmaceuticals (Zhang, Lai, Feng, & Xu, 2019).
Unfolding of Heterocyclic Ureas
- Heterocyclic ureas, which are similar in structure, have been synthesized and studied for their conformational behavior. The unfolding of these compounds to form hydrogen-bonded complexes has implications for self-assembly and mimicking biological processes, like the helix-to-sheet transition in peptides (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-17-7-5-15(6-8-17)13-21-19(24)22-14-16-9-11-23(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMGGBSIXQACEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)


![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B2418947.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)

![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B2418951.png)
![2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2418952.png)


